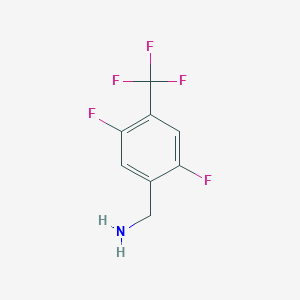

(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine

Description

Properties

Molecular Formula |

C8H6F5N |

|---|---|

Molecular Weight |

211.13 g/mol |

IUPAC Name |

[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C8H6F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2 |

InChI Key |

QVRSFXPZNGMKBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)F)CN |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Step 1: Trifluoromethylation and Fluorination

- Reagents : Fluorinated benzene, trifluoromethylating agent (e.g., CF3I), catalyst (e.g., CuI).

- Conditions : Solvent (e.g., DCM), temperature (e.g., room temperature to reflux).

Reductive Amination

Step 2: Conversion to Methanamine

- Reagents : 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde, methylamine, reducing agent (e.g., NaBH4).

- Conditions : Solvent (e.g., ethanol), temperature (e.g., room temperature).

Purification

- Technique : Column chromatography or recrystallization.

- Solvents : Ethyl acetate/hexanes or ethanol/water.

Data and Research Findings

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H5F5N |

| Molecular Weight | 223.12 g/mol |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Compounds with substituted fluorine or trifluoromethyl groups.

Scientific Research Applications

It appears there might be a misunderstanding in the query. The compound specified is "(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine," but the available search results refer to a similar compound, "[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol." These are distinct chemical entities, with the former being an amine and the latter an alcohol. Given this discrepancy, the following information will focus on the applications of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, as that is what the search results provide.

[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its synthesis typically involves reducing 2,5-difluoro-4-(trifluoromethyl)benzaldehyde with a reducing agent like sodium borohydride in a solvent such as methanol or ethanol. Industrial production methods optimize this process for higher yield and purity, potentially including recrystallization or chromatography for purification.

Scientific Research Applications

Chemistry

- Building Block: [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol serves as a building block for synthesizing complex molecules, particularly in developing fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine

- Metabolic Inhibitor/Enzyme Modulator: This compound is investigated for its potential to act as a metabolic inhibitor or enzyme modulator. The incorporation of fluorine atoms can enhance bioavailability and metabolic stability of potential drug candidates.

- Enhancing T-cell immunity: Research indicates that fluorinated compounds can play a role in enhancing T-cell immunity .

Industry

- Specialty Chemicals and Polymers: It is used in the production of specialty chemicals and polymers to improve material performance regarding thermal stability and chemical resistance.

- Coatings: Fluorine containing compounds such as Teflon® finishes can be applied to various materials, including ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics, to enhance chemical inertness, water repellency, anti-sticking ability, and friction resistance .

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine increases electronegativity and stability compared to methoxy or boronate esters in analogues . This enhances resistance to oxidative degradation, critical for drug bioavailability .

- Lipophilicity : The 2,5-difluoro/4-CF₃ substitution confers a calculated logP of ~2.5 (estimated), higher than [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine (logP ~1.8) due to the oxetane’s polarity .

- Synthetic Complexity : The target compound’s synthesis requires chiral resolution (e.g., (R)-cyclopropyl derivative), whereas analogues like 4f are synthesized via straightforward boronate ester formation (66% yield) .

Stability and Reactivity

- Acid Sensitivity : The target compound’s hydrochloride salt form () enhances stability compared to free-base analogues like [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine, which may require refrigeration .

- Boronated Analogues : Compound 4f’s boronate ester enables cross-coupling reactions, a feature absent in the trifluoromethyl-dominated target compound .

Biological Activity

(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple fluorine substituents, suggests enhanced reactivity and specificity in biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine is C10H8F5N. Its structure includes:

- Two fluorine atoms at the 2 and 5 positions of the phenyl ring.

- A trifluoromethyl group at the 4 position.

- An amine functional group attached to a methylene bridge.

This unique arrangement contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple fluorine atoms enhances the compound's binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities with target sites.

Biological Activity Overview

Research has indicated that (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. For example, it demonstrated effective inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) of approximately 0.8 μg/mL .

- Anticancer Potential : The compound has been explored for its potential as an anticancer agent. It interacts with kinases involved in cell proliferation pathways, inhibiting their activity and thereby reducing tumor growth in preclinical models .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to disease processes. For instance, it has been tested against deubiquitinase complexes which are implicated in cancer progression .

Case Studies

Several studies have highlighted the biological activity of (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine:

- Study on Antimicrobial Effects : A study reported that this compound effectively inhibited the growth of C. albicans and other fungal pathogens, showcasing its potential as a therapeutic agent in treating fungal infections .

- Anticancer Research : Another investigation focused on its role as a kinase inhibitor demonstrated that it could significantly reduce cell viability in cancer cell lines through targeted inhibition of specific signaling pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of fluorinated aromatic precursors. For example, similar fluorinated benzylamines are synthesized via coupling reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, followed by purification via column chromatography . Key intermediates like 3,5-difluoro-4-(oxan-4-ylmethoxy)phenyl derivatives can guide reaction optimization by introducing protective groups (e.g., oxetan-3-yl) to stabilize reactive sites .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹⁹F/¹H NMR) to confirm fluorine substitution patterns and amine proton environments . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm). X-ray crystallography, when feasible, resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between GC and NMR data?

- Methodological Answer : GC may underestimate purity due to thermal decomposition of fluorinated compounds. Cross-validate using quantitative ¹H NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) and HPLC-MS to detect non-volatile impurities. For example, GC purity of 94% in a related bis(trifluoromethyl)benzylamine was reconciled with NMR by identifying residual solvents .

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

- Methodological Answer : Control reaction temperatures (<0°C for exothermic steps) to suppress defluorination. Use anhydrous conditions and catalytic amounts of copper(I) iodide to enhance selectivity in Ullmann-type couplings. For example, reducing equivalents of Et₃N in THF minimized side-product formation in spirocyclic phosphazene syntheses .

Q. How should pharmacological profiling studies for this compound be designed?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using fluorogenic substrates or radioligands. For neuroprotective potential (as seen in trifluoromethyl-substituted analogs), employ SH-SY5Y cell models and measure caspase-3 activation . Include positive controls like riluzole for comparative efficacy.

Q. What are best practices for stability testing under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

Q. How can electronic effects of fluorine substituents on reactivity be analyzed experimentally?

- Methodological Answer : Use Hammett substituent constants (σₚ) to correlate substituent electronic effects with reaction rates. For example, compare trifluoromethyl (-CF₃, σₚ = 0.54) and methoxy (-OCH₃, σₚ = -0.27) groups in Buchwald-Hartwig aminations. Electrochemical methods (cyclic voltammetry) further quantify electron-withdrawing impacts .

Q. How to validate computational models for predicting physicochemical properties?

- Methodological Answer : Compare DFT-calculated logP and pKa values with experimental data (shake-flask method for logP, potentiometric titration for pKa). Use PubChem-derived SMILES strings (e.g., "COC1=C(C=C(C=C1)OC(F)(F)F)CN") to parameterize molecular dynamics simulations for solubility predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.